N-Butyl-4-methoxy-2,6-dinitroaniline
Description
N-Butyl-4-methoxy-2,6-dinitroaniline is a substituted aniline derivative characterized by a nitro group at positions 2 and 6, a methoxy group at position 4, and an N-butyl chain. The methoxy group enhances polarity, which may influence solubility and environmental adsorption behavior, as seen in related compounds .
Properties
CAS No. |
61511-70-4 |
|---|---|
Molecular Formula |
C11H15N3O5 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
N-butyl-4-methoxy-2,6-dinitroaniline |
InChI |
InChI=1S/C11H15N3O5/c1-3-4-5-12-11-9(13(15)16)6-8(19-2)7-10(11)14(17)18/h6-7,12H,3-5H2,1-2H3 |
InChI Key |
PDBRCCFKKQEFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-methoxy-2,6-dinitroaniline typically involves the nitration of N-butyl-4-methoxyaniline The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also includes steps for purification and isolation of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-methoxy-2,6-dinitroaniline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro groups on the aromatic ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include hydroxide ions (NaOH) and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohols.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Aromatic Substitution: Products include substituted anilines and phenols.
Reduction: The major products are N-butyl-4-methoxy-2,6-diaminoaniline.
Oxidation: Products include N-butyl-4-formyl-2,6-dinitroaniline or corresponding carboxylic acids.
Scientific Research Applications
N-Butyl-4-methoxy-2,6-dinitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-4-methoxy-2,6-dinitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Butralin (N-s-Butyl-4-t-butyl-2,6-dinitroaniline)
- CAS No.: 33629-47-9
- Molecular Formula : C₁₄H₂₁N₃O₄
- Molecular Weight : 295.33 g/mol
- Substituents : sec-butyl (N-position), tert-butyl (position 4), nitro (positions 2,6).
- Applications : Pre-emergence herbicide for crops like cotton and soybeans .
- Key Differences : The tert-butyl group in Butralin increases hydrophobicity compared to the methoxy group in the target compound. This likely improves soil persistence and herbicidal activity.
Trifluralin (N,N-di-n-propyl-4-trifluoromethyl-2,6-dinitroaniline)
- CAS No.: 1582-09-8
- Molecular Formula : C₁₃H₁₆F₃N₃O₄
- Molecular Weight : 335.28 g/mol
- Substituents : Di-n-propyl (N-position), trifluoromethyl (position 4), nitro (positions 2,6).
- Applications : Selective pre-emergence herbicide for broadleaf weeds .
- Key Differences: The electron-withdrawing trifluoromethyl group enhances chemical stability and herbicidal potency. Trifluralin’s log P (octanol-water partition coefficient) is higher than methoxy-substituted analogs, favoring soil adsorption .
2-Bromo-4,6-dinitroaniline
- CAS No.: 1817-73-8
- Molecular Formula : C₆H₄BrN₃O₄
- Molecular Weight : 262.02 g/mol
- Substituents : Bromo (position 2), nitro (positions 4,6).
- Applications : Dye intermediate and mutagenicity testing agent .
- Key Differences : The bromo group increases molecular weight and toxicity. Detected in textiles at levels up to 282 µg/g, exceeding REACH limits (30 µg/g) due to mutagenic risks .
2-Chloro-4,6-dinitroaniline
- CAS No.: 3531-19-9
- Molecular Formula : C₆H₄ClN₃O₄
- Molecular Weight : 217.57 g/mol
- Substituents : Chloro (position 2), nitro (positions 4,6).
- Applications : Dye intermediate and aquatic toxicology studies .
- Key Differences : Lower molecular weight compared to brominated analogs but similar toxicity. Melting point: 157–159°C, indicating higher crystallinity .
Data Table: Comparative Analysis
*Hypothetical structure based on analogs.
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